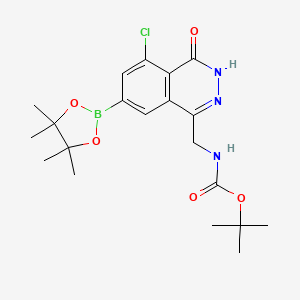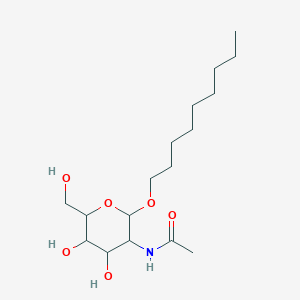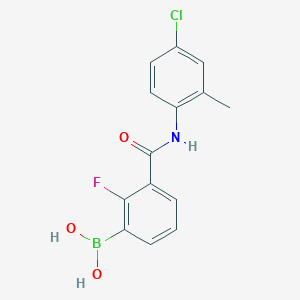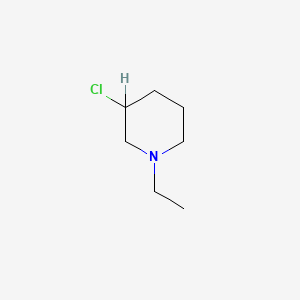
tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate: is a complex organic compound that features a phthalazinone core, a boronate ester, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction, using a boronic acid or ester and a suitable halogenated precursor.
Carbamate Formation: The final step involves the reaction of the phthalazinone derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can occur at the phthalazinone core, potentially leading to the formation of dihydrophthalazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester typically yields boronic acids, while nucleophilic substitution at the chloro group can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki coupling reactions.
Biology
In biological research, this compound may be used as a probe or ligand due to its potential interactions with biological macromolecules. The carbamate group can also serve as a protecting group for amines in peptide synthesis.
Medicine
The compound’s unique structure may lend itself to applications in medicinal chemistry, potentially as a precursor to pharmacologically active molecules.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The boronate ester group could also participate in reversible covalent interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate: can be compared with other boronate esters and phthalazinone derivatives.
Boronate Esters: Compounds like phenylboronic acid and pinacolborane.
Phthalazinone Derivatives: Compounds such as phthalazinone itself and its various substituted derivatives.
Propriétés
Formule moléculaire |
C20H27BClN3O5 |
|---|---|
Poids moléculaire |
435.7 g/mol |
Nom IUPAC |
tert-butyl N-[[5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-phthalazin-1-yl]methyl]carbamate |
InChI |
InChI=1S/C20H27BClN3O5/c1-18(2,3)28-17(27)23-10-14-12-8-11(9-13(22)15(12)16(26)25-24-14)21-29-19(4,5)20(6,7)30-21/h8-9H,10H2,1-7H3,(H,23,27)(H,25,26) |
Clé InChI |
USNHYSVRMHEQST-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)C(=O)NN=C3CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)


![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)

![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)

![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)





